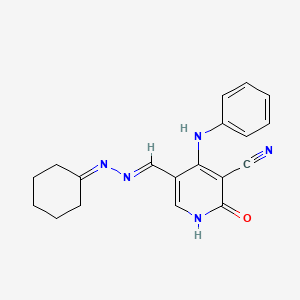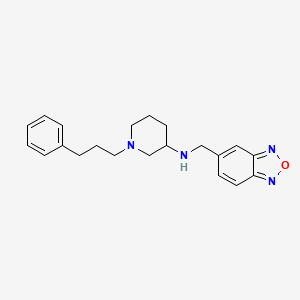![molecular formula C13H11ClFN3O2 B5995103 5-[[3-(2-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidin-2-one](/img/structure/B5995103.png)
5-[[3-(2-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[[3-(2-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone ring substituted with a 1,2,4-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[3-(2-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidin-2-one typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of the 1,2,4-oxadiazole ring, followed by its attachment to the pyrrolidinone core through a series of condensation and cyclization reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
5-[[3-(2-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a variety of functional groups .
Scientific Research Applications
5-[[3-(2-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-[[3-(2-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Known for their diverse biological activities.
Imidazole Containing Compounds: Widely studied for their therapeutic potential.
Pyrimidine Derivatives: Noted for their pharmacological applications.
Uniqueness
What sets 5-[[3-(2-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidin-2-one apart is its unique combination of a pyrrolidinone ring and a 1,2,4-oxadiazole moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-[[3-(2-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN3O2/c14-10-5-7(15)1-3-9(10)13-17-12(20-18-13)6-8-2-4-11(19)16-8/h1,3,5,8H,2,4,6H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEMILZUJLBPKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1CC2=NC(=NO2)C3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5995025.png)
![1-[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B5995036.png)

![4-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5995043.png)

![N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]naphthalene-2-sulfonamide](/img/structure/B5995055.png)
![2-[4-[3-(ethoxymethyl)-4-methoxybenzyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B5995056.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-3-(2-furyl)propanamide](/img/structure/B5995057.png)
![1-{3-[2-(2-chlorobenzyl)-4-morpholinyl]-3-oxopropyl}-2-pyrrolidinone](/img/structure/B5995060.png)
![N-(2,5-dichlorophenyl)-2-(4-hydroxy-2-{[1-(4-methoxyphenyl)ethylidene]hydrazono}-2,5-dihydro-1,3-thiazol-5-yl)acetamide](/img/structure/B5995069.png)
![3,4-dimethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5995071.png)
![3-({2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-5,5-DIMETHYL-3-OXO-1-CYCLOHEXENYL}AMINO)PROPANOIC ACID](/img/structure/B5995072.png)
![N-{[2-(1-azepanylcarbonyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methyl}-1-(3-pyridinyl)-2-propanamine](/img/structure/B5995087.png)
![5-(2-fluorophenyl)-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B5995094.png)
